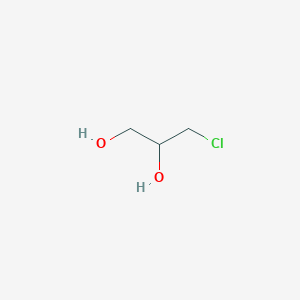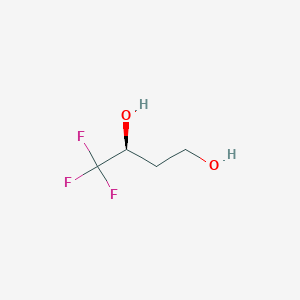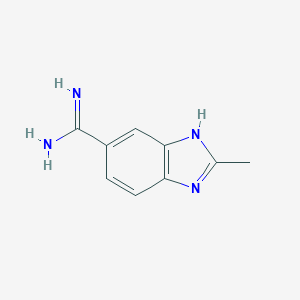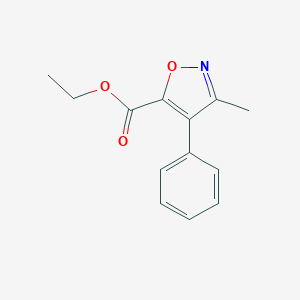
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMPC is a member of the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is not fully understood, but several studies have proposed different mechanisms. One study suggests that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Another study proposes that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to bacterial death.
生化学的および生理学的効果
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate inhibits the activity of various enzymes involved in cancer cell proliferation and inflammation. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In vivo studies have also demonstrated the anticancer and anti-inflammatory effects of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate.
実験室実験の利点と制限
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, it has been extensively studied for its therapeutic potential, making it a promising candidate for further research. However, there are also some limitations to using Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate. One area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate could be further modified to improve its pharmacokinetic properties and increase its efficacy. Overall, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has significant potential for therapeutic applications and warrants further investigation.
Conclusion:
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is a chemical compound with significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further research. The synthesis method of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is relatively simple, and it has been extensively studied for its scientific research applications. While there are some limitations to using Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate in lab experiments, its advantages make it a promising candidate for further investigation. Future research on Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate could lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate involves the reaction of ethyl acetoacetate, benzaldehyde, and hydroxylamine hydrochloride in ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is around 80%, and the purity is confirmed by NMR and IR spectroscopy.
科学的研究の応用
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been investigated for its antimicrobial activity against various bacterial and fungal strains.
特性
CAS番号 |
153915-56-1 |
|---|---|
製品名 |
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate |
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
ethyl 3-methyl-4-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-11(9(2)14-17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChIキー |
GAHMGLBVOJJSTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=NO1)C)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1=C(C(=NO1)C)C2=CC=CC=C2 |
同義語 |
5-Isoxazolecarboxylicacid,3-methyl-4-phenyl-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
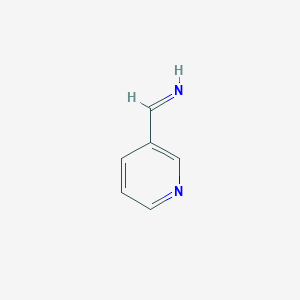
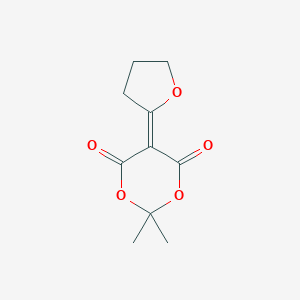
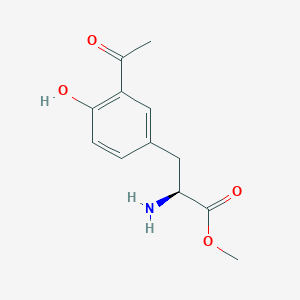
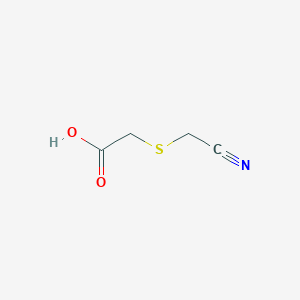
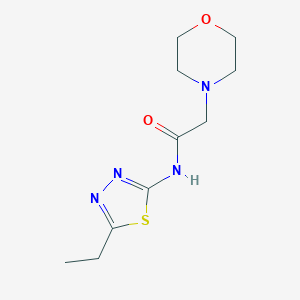
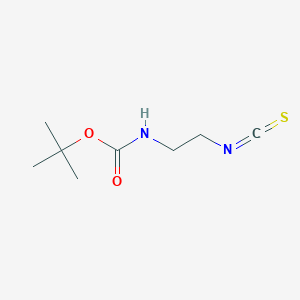
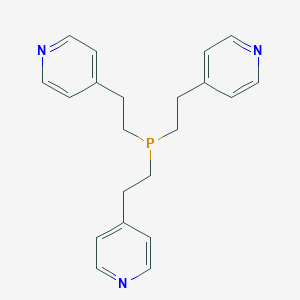
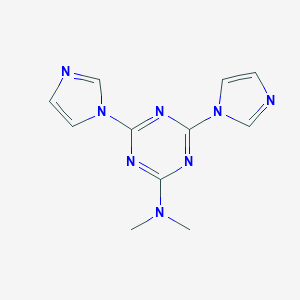
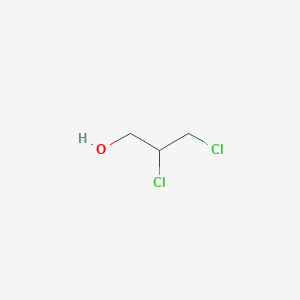
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
